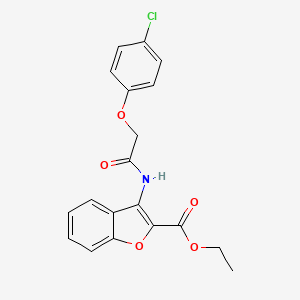

Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C19H16ClNO5 and a molecular weight of 373.79. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran-3-carboxylate esters, which include this compound, can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Molecular Structure Analysis

The molecular structure of this compound is based on the benzofuran scaffold. Benzofuran is a heterocyclic compound, having a benzene ring fused to a furan ring . This unique structural feature makes it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves complex reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications

Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate has been studied for its potential pharmacological applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its anti-inflammatory and antioxidant properties have been studied in vitro and in vivo. It has also exhibited antitumor activity in animal models. Furthermore, it has shown potential as a neuroprotective agent in neurological disorders.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including metabolism and signal transduction .

Mode of Action

Compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways . These effects can lead to downstream changes in cellular processes, potentially resulting in therapeutic effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors such as ph, temperature, and the presence of other compounds can significantly impact the action of a compound .

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate in lab experiments include its potential as a pharmacological agent for the treatment of various diseases. It has also shown a favorable safety profile in preclinical studies. However, its limitations include the need for further studies to elucidate its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the study of Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate. These include further studies to elucidate its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential side effects. Furthermore, its pharmacokinetics and pharmacodynamics need to be studied to determine its optimal dosage and administration route. Additionally, its potential use as a drug delivery system for other pharmacological agents needs to be explored. Finally, its potential as a diagnostic tool needs to be investigated.

Conclusion

This compound is a chemical compound with promising pharmacological applications. Its anti-inflammatory, antioxidant, and antitumor properties have been studied in vitro and in vivo. It has also shown potential as a neuroprotective agent in neurological disorders. However, further studies are needed to elucidate its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential side effects. Its pharmacokinetics and pharmacodynamics need to be studied to determine its optimal dosage and administration route. Additionally, its potential use as a drug delivery system for other pharmacological agents needs to be explored. Finally, its potential as a diagnostic tool needs to be investigated.

Synthesis Methods

The synthesis of Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate involves the reaction of 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction yields this compound as a white solid with a high purity.

properties

IUPAC Name |

ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO5/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDDIEWUKLIIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)

![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)

![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)

![3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2931387.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2931389.png)

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)

![2-(2-phenylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2931397.png)

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2931401.png)